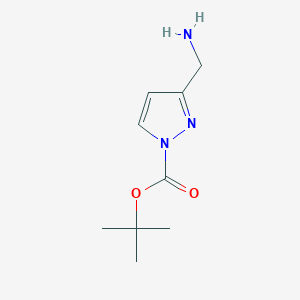
tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate: is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)phenylcarbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out in dichloromethane at low temperatures, followed by stirring at room temperature for an extended period .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl carbamate
- tert-Butyl carbazate
Comparison: tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other tert-butyl derivatives. The pyrazole ring enhances the compound’s stability and allows for specific interactions with biological targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6,10H2,1-3H3 |
Clave InChI |
JWJUTEOCSPBLBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC(=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


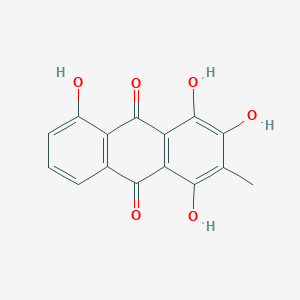
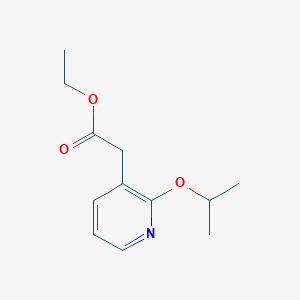
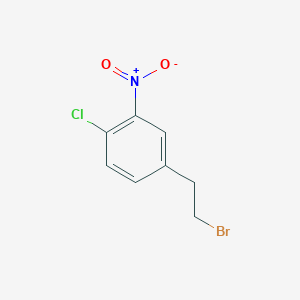
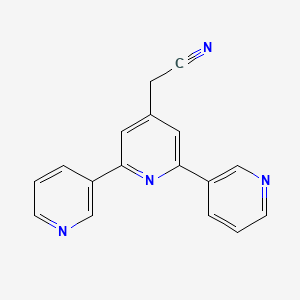
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

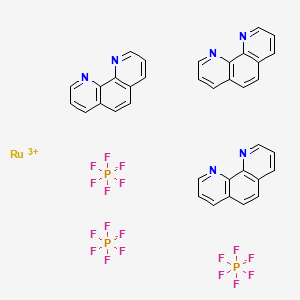
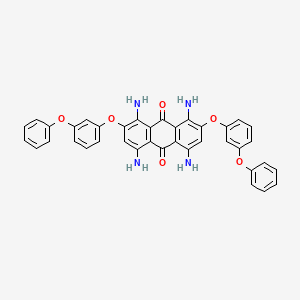
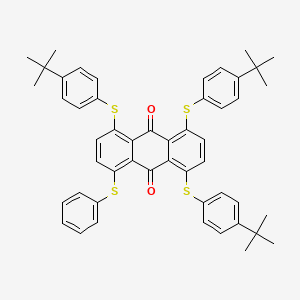



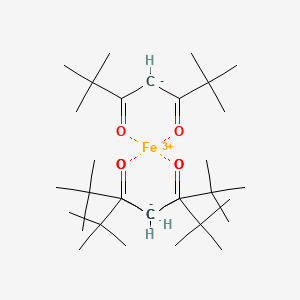
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
